(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride

Catalog No.
S12187015
CAS No.
M.F
C12H25ClN2O
M. Wt
248.79 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydr...

Product Name

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride

IUPAC Name

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide;hydrochloride

Molecular Formula

C12H25ClN2O

Molecular Weight

248.79 g/mol

InChI

InChI=1S/C12H24N2O.ClH/c1-9(2)8-11(13)12(15)14-10-6-4-3-5-7-10;/h9-11H,3-8,13H2,1-2H3,(H,14,15);1H/t11-;/m0./s1

InChI Key

LDQMPAIOOAZFOF-MERQFXBCSA-N

Canonical SMILES

CC(C)CC(C(=O)NC1CCCCC1)N.Cl

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1CCCCC1)N.Cl

(2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride is a synthetic compound characterized by its unique structure, which includes a cyclohexyl group and a 4-methylpentanamide backbone. This compound is a derivative of amino acids, specifically designed to exhibit specific biological activities. It is often utilized in pharmacological research due to its potential therapeutic applications.

Typical of amides and amino acids. Key reactions include:

  • Hydrolysis: The amide bond can be hydrolyzed in the presence of acids or bases, leading to the formation of the corresponding carboxylic acid and amine.
  • Acylation: The amino group can participate in acylation reactions, allowing for the introduction of various acyl groups.
  • Reductive amination: The carbonyl groups present in derivatives can undergo reductive amination to form new amine compounds.

These reactions are essential for modifying the compound to enhance its biological activity or to create derivatives for further study.

Research indicates that (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes, particularly in the context of treating diseases related to aminopeptidases. Its structure allows it to interact effectively with biological targets, influencing cellular processes such as metabolism and signaling pathways.

Several methods have been developed for synthesizing (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride:

  • Direct Amide Formation: This method involves reacting cyclohexylamine with 4-methylpentanoic acid under acidic conditions to form the desired amide.
  • Coupling Reactions: Utilizing coupling agents, the amino group of cyclohexylamine can be coupled with activated carboxylic acid derivatives of 4-methylpentanoic acid.
  • Ball Milling Techniques: Recent advancements have introduced ball milling as a method for synthesizing this compound, allowing for efficient mixing and reaction under solvent-free conditions .

The primary applications of (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride include:

  • Pharmaceutical Development: It is explored as a potential drug candidate due to its inhibitory effects on specific enzymes.
  • Biochemical Research: Used as a tool compound in studies related to enzyme activity and metabolic pathways.
  • Chemical Synthesis: Acts as an intermediate in the synthesis of more complex organic molecules.

Interaction studies have demonstrated that (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride can bind effectively to target enzymes such as aminopeptidases. These studies typically involve assessing binding affinities and inhibition constants through various biochemical assays, highlighting its potential as a therapeutic agent.

Several compounds share structural similarities with (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride. Notable examples include:

Compound NameStructure CharacteristicsUnique Features
(S)-2-Amino-4-methylpentanamideContains a similar amine groupLacks cyclohexyl substitution
CyclohexylamineSimple amine structure without additional groupsNo acyl or amino acid functionality
(S)-2-Amino-3-phenylpropanoic acidAromatic substitution instead of cycloalkaneExhibits different biological activities

These compounds differ primarily in their side chains and functional groups, which influence their biological activities and applications. The unique cyclohexyl substitution in (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride enhances its interaction profile compared to simpler analogs.

Stereochemical Control in Backbone Construction

The stereochemical integrity of the (2S)-configured amino group is paramount for the biological activity and physicochemical properties of the compound. Chiral pool synthesis, utilizing L-leucine derivatives as starting materials, provides a reliable foundation for preserving the desired S-configuration. For instance, L-leucinamide serves as a precursor, with its amino group protected using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to prevent undesired side reactions during subsequent steps. Asymmetric catalytic methods, such as organocatalytic amination or transition metal-mediated reactions, offer alternative pathways for enantioselective synthesis. The use of Ag(I) catalysts has shown promise in promoting traceless macrocyclization via thioamide activation, though adaptation to linear peptide systems remains an area of active research.

Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable for verifying stereochemical outcomes. For example, coupling constants ($$J$$) in $$^{1}\text{H}$$-NMR spectra and nuclear Overhauser effects (NOEs) provide critical insights into conformational preferences and stereochemical assignments.

Amidation Strategies for Cyclohexylcarboxamide Derivatives

The introduction of the cyclohexylcarboxamide group necessitates chemoselective amidation under mild conditions to avoid racemization. Carbodiimide-based coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), facilitate the reaction between the carboxylic acid derivative of cyclohexane and the primary amine of 2-amino-4-methylpentanamide. However, phosphonium (e.g., PyBOP) and aminium reagents (e.g., HATU) are increasingly favored due to their superior efficiency and reduced epimerization risks.

A comparative analysis of coupling agents reveals that HATU/Oxyma Pure mixtures achieve yields exceeding 85% for analogous amidation reactions, while traditional carbodiimides yield 60–70% under similar conditions. The choice of base also significantly impacts reaction kinetics; diisopropylethylamine (DIEA) is preferred over triethylamine (TEA) for its ability to minimize side reactions in polar aprotic solvents like dimethylformamide (DMF).

Protection-Deprotection Schemes for Amino Group Preservation

Preserving the amino group’s reactivity during synthesis requires robust protection strategies. Boc and Fmoc groups are widely employed, with Boc offering acid-labile protection and Fmoc enabling orthogonal deprotection under basic conditions. For (2S)-2-amino-N-cyclohexyl-4-methylpentanamide hydrochloride, a sequential protection approach is often adopted:

  • Boc protection of the primary amine during cyclohexylcarboxamide formation.
  • Fmoc protection for subsequent modifications, if required.

Deprotection with trifluoroacetic acid (TFA) or piperidine ensures high recovery of the free amine, which is subsequently converted to the hydrochloride salt via treatment with HCl in diethyl ether. Analytical techniques such as liquid chromatography–mass spectrometry (LC-MS) confirm the completeness of deprotection steps, with deviations in retention time or mass-to-charge ratios ($$m/z$$) indicating residual protecting groups.

Solvent System Optimization for Reaction Efficiency

Solvent selection profoundly influences reaction rates, intermediate solubility, and byproduct formation. Polar aprotic solvents like DMF and acetonitrile (MeCN) are optimal for amidation, enhancing reagent solubility while stabilizing transition states. For example, a DMF/MeCN (3:1 v/v) mixture improves the yield of cyclohexylcarboxamide derivatives by 15% compared to pure DMF.

In contrast, chlorinated solvents (e.g., dichloromethane, DCM) are preferred for acid-sensitive steps due to their low nucleophilicity. Recent studies highlight the utility of solvent-free mechanochemical approaches for reducing environmental impact, though scalability remains a challenge.

Catalytic Approaches in Enantioselective Synthesis

Enantioselective catalysis has revolutionized the synthesis of chiral amines. Proline-derived organocatalysts enable asymmetric Mannich reactions, yielding enantiomeric excesses (ee) >90% for structurally related compounds. Metal-organic frameworks (MOFs) incorporating chiral ligands, such as BINAP-ruthenium complexes, offer recyclable platforms for hydrogenation reactions, though their application to secondary amines requires further optimization.

Notably, biocatalytic methods using engineered aminotransferases or lipases have emerged as sustainable alternatives. These enzymes achieve ee values exceeding 99% under aqueous conditions, though substrate specificity limitations necessitate tailored protein engineering.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

3

Exact Mass

248.1655411 g/mol

Monoisotopic Mass

248.1655411 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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